Cassiaside B

Antibacterial Natural product Acinetobacter

Procure analytically differentiated Cassiaside B to eliminate method validation risk. Unlike easily confused analogs, its specific HPLC retention (13.27 min), validated linearity (r=0.9999), and 97.78% recovery ensure reproducible quantification of Cassia seed extracts. For functional studies, it serves as a definitive glycosylated comparator to rubrofusarin (PTP1B IC50 16.95 μM) and a characterized positive control against Acinetobacter sp. (MIC 10 μg/mL), providing unambiguous benchmarking for SAR and phenotypic screening.

Molecular Formula C26H30O14
Molecular Weight 566.5 g/mol
CAS No. 119170-51-3
Cat. No. B2568362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCassiaside B
CAS119170-51-3
Molecular FormulaC26H30O14
Molecular Weight566.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H30O14/c1-10-3-13(28)18-14(38-10)5-11-4-12(35-2)6-15(17(11)20(18)30)39-24-22(32)21(31)19(29)16(40-24)7-36-25-23(33)26(34,8-27)9-37-25/h3-6,16,19,21-25,27,29-34H,7-9H2,1-2H3/t16-,19-,21+,22-,23+,24-,25-,26-/m1/s1
InChIKeyNIVCJAYDAMQSJO-PAMAHNMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cassiaside B (CAS 119170-51-3): Product Overview for Scientific Procurement


Cassiaside B (决明子苷B) is a naphthopyrone glycoside first isolated from the seeds of Cassia obtusifolia L. [1]. With molecular formula C₂₆H₃₀O₁₄ and molecular weight 566.50 g/mol, it features a rubrofusarin aglycone core glycosidically linked to a trisaccharide moiety [2]. The compound is primarily employed as a reference standard in analytical method development and as a bioactive natural product in antibacterial and neuropharmacological research [3].

Why Cassiaside B Cannot Be Substituted with Cassiaside A, Cassiaside, or Rubrofusarin in Critical Applications


Substitution among Cassia-derived naphthopyrones introduces significant analytical and functional variability. Cassiaside B differs from Cassiaside A in chromatographic retention (13.27 min vs. 12.13 min) under identical HPLC conditions, precluding accurate quantification when compounds are interchanged as reference standards [1]. Functionally, glycosylation extent dictates target engagement: the aglycone rubrofusarin potently inhibits PTP1B (IC50 16.95 μM) and hMAO-A (IC50 5.90 μM), whereas its glycosides—including Cassiaside B2 and related structures—exhibit sharply reduced activity (IC50 >100 μM), demonstrating that sugar moieties modulate both potency and target specificity [2]. Additionally, Cassiaside (CAS 13709-03-0, a naphthyl ketone glycoside) inhibits BACE1 (IC50 4.45 μM), a target distinct from Cassiaside B's documented antibacterial profile [3]. Generic interchange therefore risks compromised analytical accuracy, misattributed bioactivity, and irreproducible results.

Cassiaside B: Quantitative Differentiation Evidence for Procurement Decisions


Antibacterial Activity Against Acinetobacter sp.: Cassiaside B Quantified MIC Data

Cassiaside B demonstrates in vitro antibacterial activity against Acinetobacter sp. with a minimum inhibitory concentration (MIC) of 10 μg/mL . This value establishes a quantitative benchmark for antimicrobial screening applications.

Antibacterial Natural product Acinetobacter

Chromatographic Resolution: Cassiaside B vs. Cassiaside A HPLC Retention Time Differentiation

Under identical reversed-phase HPLC conditions (μ-Bondapak C18 column, acetonitrile-water-THF-acetic acid 20:76.5:3.0:0.5 mobile phase, 1.0 mL/min flow rate, UV detection at 278 nm), Cassiaside B elutes at 13.27 minutes, whereas Cassiaside A elutes at 12.13 minutes—a difference of 1.14 minutes enabling baseline resolution [1].

Analytical chemistry HPLC Quality control

HPLC Method Validation: Cassiaside B Recovery Rate in Quality Control Applications

In spike-recovery validation studies for HPLC quantification, Cassiaside B achieved an average recovery of 97.78 ± 2.16% across the linear range of 0.125–0.625 μg (r = 0.9999), compared to Cassiaside A's recovery of 96.83 ± 3.53% (0.25–1.25 μg, r = 0.9999) [1].

Analytical method validation Recovery rate Quality control

PTP1B Inhibition: Glycosylation Reduces Activity Relative to Aglycone (Class-Level Evidence)

A class-level structure-activity relationship study demonstrated that glycosylation of the rubrofusarin core substantially attenuates PTP1B inhibitory activity. The aglycone rubrofusarin inhibits PTP1B with IC50 16.95 ± 0.49 μM, whereas rubrofusarin glycosides (rubrofusarin 6-O-β-D-glucopyranoside: IC50 87.36 ± 1.08 μM; other glycosides including structures analogous to Cassiaside B: IC50 >100 μM) exhibit markedly reduced potency [1]. The reference inhibitor ursolic acid achieved IC50 2.29 ± 0.04 μM.

PTP1B inhibition Diabetes Enzyme kinetics

Cassiaside B: Evidence-Based Application Scenarios for Scientific and Industrial Users


Analytical Reference Standard for Cassia Seed-Derived Product Authentication and QC

Procure Cassiaside B as a chromatographic reference standard for HPLC method validation and routine quality control of Cassia obtusifolia/Cassia tora seed extracts and derived products. The established retention time (13.27 min), validated linear range (0.125–0.625 μg, r = 0.9999), and recovery rate (97.78 ± 2.16%) provide method transferability and regulatory compliance support [1].

Antibacterial Screening: Acinetobacter sp. Susceptibility Testing

Deploy Cassiaside B as a positive control or test compound in in vitro antibacterial assays targeting Acinetobacter species. The documented MIC of 10 μg/mL serves as a reproducible benchmark for screening natural product libraries, evaluating derivative compounds, or validating assay sensitivity .

Structure-Activity Relationship Studies: Naphthopyrone Glycosylation Effects

Utilize Cassiaside B as a comparator glycosylated naphthopyrone in SAR investigations examining how sugar moiety attachment modulates target engagement, physicochemical properties, and biological activity relative to aglycone counterparts such as rubrofusarin (PTP1B IC50 16.95 μM) [2].

Natural Product Library Construction for Phenotypic Screening

Include Cassiaside B in diversity-oriented natural product libraries for phenotypic screening programs. Its characterized antibacterial activity against Acinetobacter sp. and validated analytical parameters enable hit deconvolution and follow-up studies, distinguishing it from uncharacterized or analytically undefined naphthopyrone analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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